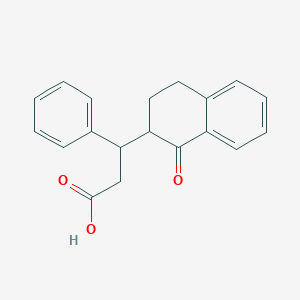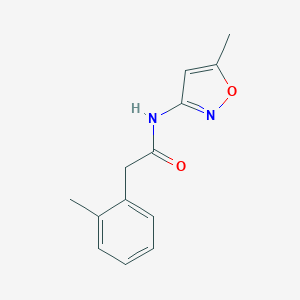![molecular formula C17H23NO4 B240054 Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B240054.png)
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate, also known as MPPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperidine derivative that has been synthesized through a multi-step process, and has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate involves its ability to inhibit the activity of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in memory and learning. By inhibiting this enzyme, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate can increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
In addition to its effects on cognitive function, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has been found to have a range of biochemical and physiological effects. Studies have shown that Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate can increase the levels of dopamine and norepinephrine in the brain, which may have implications for the treatment of depression and other mood disorders. Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has also been found to have antioxidant properties, which may protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate for lab experiments is its ability to inhibit the activity of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in cognitive function. However, one limitation of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate is that it has not been extensively studied in vivo, which may limit its potential applications in animal models.
未来方向
There are several future directions for research on Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate. One area of research could focus on the compound's potential as a treatment for Alzheimer's disease. Studies could investigate the efficacy of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate in animal models of the disease, as well as its potential side effects and toxicity. Another area of research could focus on the compound's potential as a treatment for mood disorders such as depression. Finally, future research could investigate the mechanisms underlying Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate's antioxidant properties, which could have implications for the treatment of a range of diseases associated with oxidative stress and inflammation.
Conclusion
In conclusion, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate is a piperidine derivative that has been synthesized through a multi-step process. The compound has been studied for its potential applications in scientific research, including its potential as a treatment for Alzheimer's disease and depression. Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate's mechanism of action involves its ability to inhibit the activity of acetylcholinesterase, which may improve cognitive function. The compound has also been found to have a range of biochemical and physiological effects, including its antioxidant properties. While Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has advantages for lab experiments, further research is needed to fully understand its potential applications.
合成方法
The synthesis of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate involves a multi-step process that begins with the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenyl acetate. This intermediate is then reacted with piperidine and ethyl chloroformate to yield ethyl 1-(3-methylphenoxy)acetyl)piperidine-4-carboxylate. Finally, this compound is hydrolyzed to form Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate.
科学研究应用
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has been studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a treatment for Alzheimer's disease. Studies have shown that Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting this enzyme, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate may be able to improve cognitive function in individuals with Alzheimer's disease.
属性
产品名称 |
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate |
|---|---|
分子式 |
C17H23NO4 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
ethyl 1-[2-(3-methylphenoxy)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-17(20)14-7-9-18(10-8-14)16(19)12-22-15-6-4-5-13(2)11-15/h4-6,11,14H,3,7-10,12H2,1-2H3 |
InChI 键 |
XKUCOEXUTQBJDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)


![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)


![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)


